1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]-
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Overview
Description
1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- is a heterocyclic compound that belongs to the class of benzotriazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- typically involves the following steps:
Nitrobenzoylation: The process begins with the nitrobenzoylation of L-phenylalanine ethyl ester and L-tyrosine ethyl ester to yield N-o-nitrobenzoyl derivatives.
Catalytic Hydrogenation: These derivatives are then subjected to catalytic hydrogenation to produce N-(o-aminobenzoyl)amino-acid esters.
Cyclization: The amino-acid esters are cyclized with nitrous acid to form 3-substituted 1,2,3-benzotriazin-4(3H)-ones.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to yield different oxidation products.
Reduction: Reduction reactions can convert it into various reduced forms.
Substitution: It can undergo substitution reactions, particularly with secondary amines, to form 3,3-dialkyl- or polymethylenetriazenes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Secondary amines like piperidine, morpholine, and pyrrolidine are commonly employed.
Major Products Formed
Oxidation: Various oxidized derivatives.
Reduction: Reduced forms of the original compound.
Substitution: 3,3-dialkyl- or polymethylenetriazenes.
Scientific Research Applications
1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly chymotrypsin inhibitors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-alkyl-1,2,3-benzotriazin-4(3H)-ones
- o-azidobenzamides
- 3,4-dihydro-4-imino-1,2,3-benzotriazines
Uniqueness
1,2,3-Benzotriazin-4(3H)-one, 3-[[(4-methylphenyl)imino]phenylmethyl]- is unique due to its specific substitution pattern and the resulting chemical properties.
Properties
CAS No. |
58217-21-3 |
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Molecular Formula |
C21H16N4O |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
3-[N-(4-methylphenyl)-C-phenylcarbonimidoyl]-1,2,3-benzotriazin-4-one |
InChI |
InChI=1S/C21H16N4O/c1-15-11-13-17(14-12-15)22-20(16-7-3-2-4-8-16)25-21(26)18-9-5-6-10-19(18)23-24-25/h2-14H,1H3 |
InChI Key |
CLAPHTFMJQYBPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C2=CC=CC=C2)N3C(=O)C4=CC=CC=C4N=N3 |
Origin of Product |
United States |
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